molecular formula C18H21N3OS B2813570 N-cyclohexyl-2-(6-phenylpyridazin-3-yl)sulfanylacetamide CAS No. 893988-29-9

N-cyclohexyl-2-(6-phenylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2813570
CAS RN: 893988-29-9
M. Wt: 327.45
InChI Key: RUVKJHTWBVHVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 is a promising anticancer agent that has shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.

Scientific Research Applications

Electrophilic Aminations with Oxaziridines

This area of research involves cyclohexanespiro-3'-oxaziridines and their role in transferring the NH group to various nucleophiles, enabling the synthesis of a wide range of compounds including azines, hydrazines, and sulfenamides (Andreae & Schmitz, 1991). These synthetic routes are crucial for creating molecules with potential therapeutic applications, demonstrating the significance of exploring novel chemical transformations.

Design and Synthesis of Inhibitors

Another significant application involves the design and synthesis of inhibitors like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, which play a critical role in cancer research. These studies aim to improve drug-like properties and identify potent inhibitors for therapeutic use (Shukla et al., 2012).

Antimicrobial Agents

Research into novel antimicrobial agents is also a significant application area. Compounds incorporating sulfamoyl moieties, such as those derived from N-cyclohexyl-2-cyanoacetamide, have been synthesized and evaluated for their antimicrobial properties. This demonstrates the compound's potential as a precursor for developing new antimicrobial agents (Darwish et al., 2014).

Anticancer Applications

The inhibition of cystine uptake via system xc− cystine–glutamate transporter by sulfasalazine, which is structurally related to the sulfanylacetamide derivatives, points to a promising therapeutic target in gliomas and potentially other cancers. This illustrates the broader implications of sulfanylacetamide derivatives in anticancer research (Chung & Sontheimer, 2009).

Synthetic Methodologies

Furthermore, the development of synthetic methodologies for constructing complex molecules is a critical area of application. Research into the cyclization of N-allyltrichloroacetamides to form cis-3a-aryloctahydroindole derivatives showcases the compound's utility in facilitating the synthesis of molecules with potential biological activity (Iwamatsu et al., 1999).

properties

IUPAC Name

N-cyclohexyl-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-17(19-15-9-5-2-6-10-15)13-23-18-12-11-16(20-21-18)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVKJHTWBVHVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.